molecular formula C10H11N3S B12229892 3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole

3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B12229892
M. Wt: 205.28 g/mol
InChI Key: XAXUPNZFMUWXOW-UHFFFAOYSA-N
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Description

3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a phenylethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole typically involves the S-alkylation of 4H-1,2,4-triazole-3-thiol with 1-phenylethyl halides under basic conditions. The reaction is carried out in an alkaline medium, often using bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Oxidation of the sulfanyl group yields sulfoxides or sulfones.

    Substitution: Substitution reactions yield various alkyl or aryl derivatives of the triazole compound.

Scientific Research Applications

3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with biological targets, such as enzymes or receptors. The phenylethyl sulfanyl group may enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole is unique due to the presence of the phenylethyl sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other triazole derivatives that may lack this specific substituent .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(1-phenylethylsulfanyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H11N3S/c1-8(9-5-3-2-4-6-9)14-10-11-7-12-13-10/h2-8H,1H3,(H,11,12,13)

InChI Key

XAXUPNZFMUWXOW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NN2

Origin of Product

United States

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